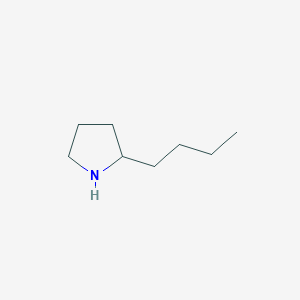

2-Butylpyrrolidine

Übersicht

Beschreibung

Asymmetric Synthesis of 2-Arylpyrrolidines

The enantioselective synthesis of 2-arylpyrrolidines has been achieved through the reductive cyclization of gamma-chloro N-(tert-butanesulfinyl)ketimines. This process, which involves treatment with LiBEt(3)H followed by acid deprotection, results in the formation of both (S)- and (R)-2-arylpyrrolidines with an enantiomeric excess greater than 99%. This method represents a significant advancement in the efficient synthesis of these compounds .

Synthesis and Characterization of Substituted Terpyridines

Although not directly related to 2-Butylpyrrolidine, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine demonstrates the impact of sterically demanding substituents on molecular packing and interactions. The bulky tert-butyl group prevents typical face-to-face π-interactions, leading to a unique packing arrangement stabilized by CH···N hydrogen bonds and weak CH···π contacts. This study provides insight into how substituents can influence the structure and properties of related compounds .

Stereoselective Synthesis of Amino-Methylpyrrolidine

A practical approach to synthesizing (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, a key intermediate for quinolone antibacterial agents, has been developed. This process combines diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine, showcasing the versatility of pyrrolidine derivatives in pharmaceutical synthesis .

Electrochromic Polymers from Dithienylpyrrole

Electrochromic polymers derived from 2,5-dithienylpyrrole (DTP) and various triarylamine units have been synthesized through electrochemical oxidative polymerization. These polymers exhibit reversible color changes in the visible and NIR regions, indicating potential applications in optoelectronic devices. The study of these polymers contributes to the understanding of pyrrolidine-based materials and their electronic properties .

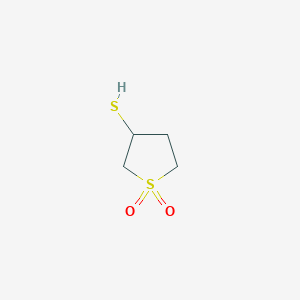

Chemical Reactions of Pyrrolidine-Diones

2-Butyl-4-arylpyrrolo[c][1,5]benzothiazepin-1(2H)-ones have been prepared from the reaction of 2-aminobenzenethiol with 1-butyl-4-arylidenepyrrolidine-2,3-diones. These reactions demonstrate the reactivity of pyrrolidine-diones with thiols and amines, leading to a variety of products including normal 1,4-addition products and substituted benzylideneanilines. This study highlights the chemical versatility of pyrrolidine derivatives .

N-Substituted-3-Arylpyrrolidines as Serotonin Ligands

N-Substituted-3-arylpyrrolidines have been synthesized and evaluated pharmacologically, revealing that some derivatives are potent and selective ligands for the serotonin 1A receptor. Notably, N-[(N-saccharino)butyl]pyrrolidines exhibit high potency and selectivity, suggesting their potential as antianxiety and antidepressant agents. This research underscores the significance of pyrrolidine derivatives in the development of new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

1. Drug Discovery

- Application : Pyrrolidine, which is structurally similar to 2-Butylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods : The review discusses the synthesis and functionalization of pyrrolidine rings, including the influence of steric factors on biological activity .

- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

2. Antiarrhythmic Activity

- Application : 2-Butylpyrrolidine-N-(2-bromophenyl)carboxamide hydrochloride has been studied for its antiarrhythmic activity .

- Methods : The antiarrhythmic activity of the compound was studied on models of arrhythmia caused by intravenous administration of aconitine and adrenaline . The effect was estimated by its ability to prevent the onset of arrhythmia, prolong the survival time of the animals, or by the duration of an arrhythmia attack .

- Results : In aconitine arrhythmia, 2-Butylpyrrolidine-N-(2-bromophenyl)carboxamide hydrochloride provides a statistically significant limitation of the duration of arrhythmia attacks in experimental animals (1.7 times) in comparison with the control and also reduction of arrhythmia duration in comparison with lidocaine (2.5 times) .

3. Asymmetric Organocatalysis

- Application : Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . These catalysts have been used to construct complex molecular architectures .

- Methods : The synthesis of these organocatalysts involves the use of natural amino acids and the application of various synthetic methods .

- Results : The use of these catalysts has led to significant advances in the field of asymmetric organocatalysis, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

4. Synthesis of 2-Silylated Pyrrolidines

- Application : The reactivity of fluorosilanes has been exploited for the improved synthesis of 2-silylated pyrrolidines .

- Methods : This method involves the use of more sterically hindered silyl substituents on the 2-position .

- Results : This method has led to an increase in the stereoselectivity of the addition process .

5. Microwave-Assisted Organic Synthesis

- Application : The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

- Methods : This method involves the use of microwave radiation to accelerate the reaction rates. The exact procedures can vary depending on the specific synthesis .

- Results : The use of MAOS has led to increased yields and purities of the synthesized pyrrolidines .

6. Fluorophore Development

- Application : BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas . These fluorophores exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability .

- Methods : The development of these fluorophores involves the use of various synthetic methods, including the use of pyrrolidine-based compounds .

- Results : The use of these fluorophores has led to significant advances in the fields of bioimaging and chemosensing .

Safety And Hazards

In case of exposure to 2-Butylpyrrolidine, it’s recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. If inhaled, move the victim into fresh air and give oxygen if breathing is difficult . If it contacts the skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

Zukünftige Richtungen

Pyrrolidine compounds, including 2-Butylpyrrolidine, have been of great interest in various fields of research and industry due to their unique properties. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new pyrrolidine-based drugs .

Eigenschaften

IUPAC Name |

2-butylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHOSERPJPIUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397951 | |

| Record name | 2-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butylpyrrolidine | |

CAS RN |

3446-98-8 | |

| Record name | 2-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)